N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by the presence of dichlorophenyl and methylphenoxy groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide typically involves the reaction of 3,5-dichloroaniline with 4-(4-methylphenoxy)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide: shares structural similarities with other phenyl and butanamide derivatives.
This compound: can be compared to compounds such as N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide and N-(3,5-dichlorophenyl)-4-(4-ethoxyphenoxy)butanamide.
Uniqueness
- The presence of both dichlorophenyl and methylphenoxy groups in this compound imparts unique chemical and biological properties.
- The compound’s specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.
Biological Activity
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple aromatic rings with chlorinated substituents. Its molecular formula is C17H17Cl2NO2, and it has a molecular weight of approximately 335.23 g/mol. The presence of chlorine atoms enhances its biological activity by influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular processes. Research indicates that the compound may inhibit certain enzymes or disrupt signaling pathways, leading to effects such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, likely through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through mechanisms such as cytoskeleton disruption.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results indicate a promising potential for this compound as an antimicrobial agent, warranting further exploration in clinical settings.
Anticancer Activity
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The compound demonstrated significant cytotoxicity against these cell lines, particularly through mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis.
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A study published in Cancer Letters indicated that this compound binds to β-tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells . This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel.
- Antimicrobial Efficacy Evaluation : In another study focusing on its antimicrobial properties, researchers found that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Preliminary assessments indicate low toxicity levels in non-cancerous cell lines at therapeutic concentrations.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-6-16(7-5-12)22-8-2-3-17(21)20-15-10-13(18)9-14(19)11-15/h4-7,9-11H,2-3,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYREPJNQBDZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.